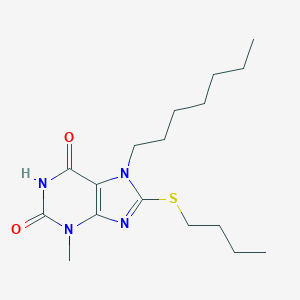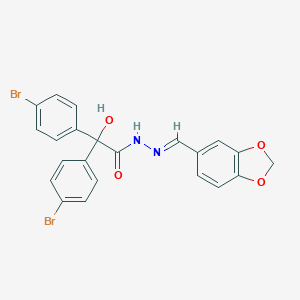![molecular formula C18H20N4OS B415632 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B415632.png)
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the phenyl and dimethylphenoxy groups adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 1-(4-methylphenyl)-1H-tetraazole-5-thiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetraazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-chlorophenyl)-1H-tetraazole
- 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-fluorophenyl)-1H-tetraazole
Uniqueness
5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the sulfanyl and tetraazole groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H20N4OS |
|---|---|
Molekulargewicht |
340.4g/mol |
IUPAC-Name |
5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C18H20N4OS/c1-13-4-7-16(8-5-13)22-18(19-20-21-22)24-11-10-23-17-9-6-14(2)15(3)12-17/h4-9,12H,10-11H2,1-3H3 |
InChI-Schlüssel |
SSBMXZRJCLERIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)

![ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate](/img/structure/B415559.png)

![7-(3-bromobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415563.png)


![7-(3-chloro-2-butenyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415566.png)
![1-[(1-benzhydryl-1H-tetraazol-5-yl)(3,5-dichloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B415568.png)


